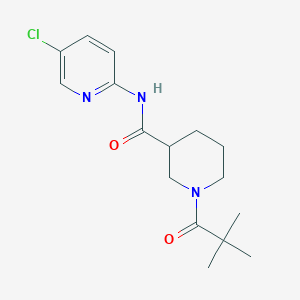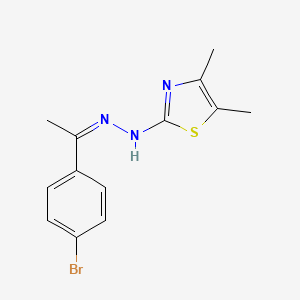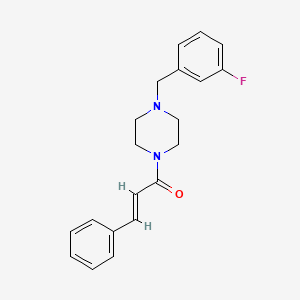![molecular formula C13H19N3O4S B5292079 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, also known as SB-203580, is a specific inhibitor of p38 mitogen-activated protein kinase (MAPK). It is widely used in scientific research to investigate the role of p38 MAPK in various biological processes.
Wirkmechanismus
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide specifically binds to the ATP-binding site of p38 MAPK and inhibits its activation by phosphorylation. This leads to the inhibition of downstream signaling pathways and biological processes that are regulated by p38 MAPK.
Biochemical and Physiological Effects:
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytokine production, the regulation of gene expression, the induction of apoptosis, and the suppression of inflammation. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is its specificity for p38 MAPK, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, it is important to note that 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has limitations in terms of its potency and selectivity, and that alternative inhibitors of p38 MAPK may be required for certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, including the investigation of its potential therapeutic applications in diseases such as cancer and Alzheimer's disease, the development of more potent and selective inhibitors of p38 MAPK, and the elucidation of the molecular mechanisms underlying the biological effects of p38 MAPK inhibition. Additionally, the use of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide in combination with other inhibitors or therapies may provide new insights into the complex signaling networks that regulate cellular processes.
Synthesemethoden
The synthesis of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzaldehyde with 4-methylpiperazine, followed by reduction and sulfonation. The final product is obtained after purification and crystallization.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been extensively used in scientific research to investigate the role of p38 MAPK in various biological processes, including inflammation, cell differentiation, apoptosis, and stress response. It has been shown to inhibit the activation of p38 MAPK in vitro and in vivo, and to have therapeutic potential in diseases such as rheumatoid arthritis, cancer, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-15-5-7-16(8-6-15)21(18,19)10-3-4-12(20-2)11(9-10)13(14)17/h3-4,9H,5-8H2,1-2H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKLIRGTJDFPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5292000.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292011.png)
![3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5292019.png)
![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5292022.png)

![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)



![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)

![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)
![1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)
![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)